molecular formula C8H6BrN3O B8325647 2-(4-bromophenyl)-2H-1,2,3-triazole 1-oxide

2-(4-bromophenyl)-2H-1,2,3-triazole 1-oxide

Cat. No.: B8325647
M. Wt: 240.06 g/mol
InChI Key: GXUDDYBTXCFZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2H-1,2,3-triazole 1-oxide is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1-oxidotriazol-1-ium

InChI

InChI=1S/C8H6BrN3O/c9-7-1-3-8(4-2-7)12-10-5-6-11(12)13/h1-6H

InChI Key

GXUDDYBTXCFZCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC=[N+]2[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (20 ml) was added to a flask containing glyoxal (2.0 g, 14 mmmol). Hydroxylamine.HCl (958 mg, 13.8 mmol) and sodium carbonate (1.53 g, 14.5 mmmol) were added in one portion to the glyoxal flask (CO2 evolution observed). The reaction mixture was stirred at RT for 20 minutes (reaction mixture turned yellow). Methanol (40 ml) was added to the reaction mixture and 4-bromophenyl hydrazine.HCl (3.1 g, 13.8 mmole) was added portionwise under ice cooling. The reaction mixture was then stirred at rt for 30 min. Copper (II) sulfate.hexahydrate (20 g, 78 mmol) was was added to the reaction mixture. A water: pyridine (1:1) mixture (200 ml) was added then heated at 90° C. for 16 hours. The reaction mixture was cooled and adjusted to pH=3 with 6N HCl (approx 200 ml). The mixture was filtered through celite to remove insolubles. The celite was washed with additional ethyl acetate (1000 ml). The organic layer was separated and the product extracted additionally from the aqueous layer with EtOAc (3×250). The organic phases were combined, dried over potassium carbonate, filtered and concentrated to approximately half the volume. This material was then filtered through a silica pad (approx 6 in). Silica was washed with an additional 300 ml of ethyl acetate. The solvent was then concentrated in vacuo. The crude material was purified by chromatography on silica gel (4:1 heptane: EtOAc to 3:1 heptane: EtOAc). Concentrated fractions furnished a light tan solid (1.0 g, 30% TY). MS (LC/MS) m/z 240.1 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.47 (d, J=0.98 Hz, 1H) 7.65-7.69 (m, 2H) 7.73 (d, J=0.78 Hz, 1H) 7.86-7.90 (m, 2H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
water pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
958 mg
Type
reactant
Reaction Step Eight
Quantity
1.53 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
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reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
3.1 g
Type
reactant
Reaction Step Nine
[Compound]
Name
hexahydrate
Quantity
20 g
Type
reactant
Reaction Step Ten

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